molecular formula C20H14N4O2 B11403624 3-(Furan-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine

3-(Furan-2-yl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11403624
M. Wt: 342.3 g/mol
InChI Key: VDXGUNDDTJBZSU-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a triazolophthalazine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furyl hydrazine with 4-methoxybenzaldehyde to form an intermediate hydrazone, which is then cyclized with phthalic anhydride in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it into a dihydrotriazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • 3-(furan-2-yl)-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine
  • 3-(furan-2-yl)-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-a]phthalazine
  • 3-(furan-2-yl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Uniqueness: The presence of the 4-methoxyphenyl group in 3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

Molecular Formula

C20H14N4O2

Molecular Weight

342.3 g/mol

IUPAC Name

3-(furan-2-yl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C20H14N4O2/c1-25-14-10-8-13(9-11-14)18-15-5-2-3-6-16(15)19-21-22-20(24(19)23-18)17-7-4-12-26-17/h2-12H,1H3

InChI Key

VDXGUNDDTJBZSU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CO4)C5=CC=CC=C52

Origin of Product

United States

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